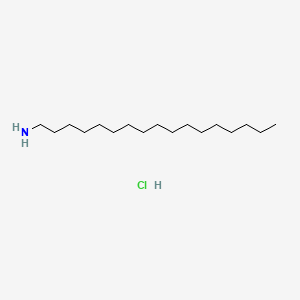
Heptadecan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-1-amine;hydrochloride is an organic compound with the molecular formula C17H37N·HCl. It is a long-chain primary amine, which means it has an amine group (-NH2) attached to a heptadecane chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reductive amination of heptadecanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of heptadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete conversion of the nitrile to the amine .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanal or heptadecanoic acid.
Reduction: It can be reduced to form heptadecane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Heptadecanal, Heptadecanoic acid
Reduction: Heptadecane
Substitution: Various alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Heptadecan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of cell membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of heptadecan-1-amine;hydrochloride involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules. It can also act as a nucleophile, participating in various biochemical reactions. The compound’s long hydrophobic chain allows it to interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Heptadecan-1-amine;hydrochloride can be compared with other long-chain primary amines such as:
Hexadecan-1-amine (C16H35NH2): Similar structure but with one less carbon atom.
Octadecan-1-amine (C18H37NH2): Similar structure but with one more carbon atom.
Dodecan-1-amine (C12H27NH2): Shorter chain length, different physical properties.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
CAS-Nummer |
1838-07-9 |
|---|---|
Molekularformel |
C17H38ClN |
Molekulargewicht |
291.9 g/mol |
IUPAC-Name |
heptadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;/h2-18H2,1H3;1H |
InChI-Schlüssel |
ADALIFAVBBCNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




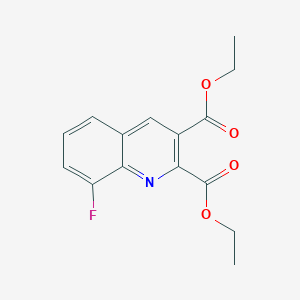
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

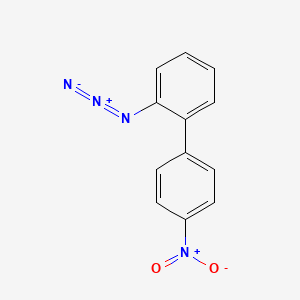
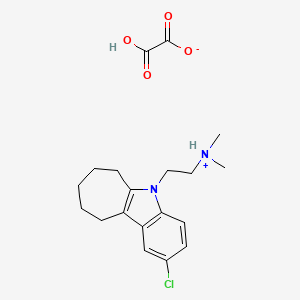

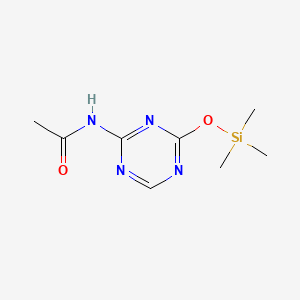

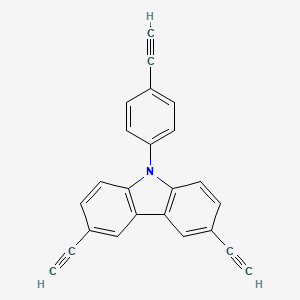
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
